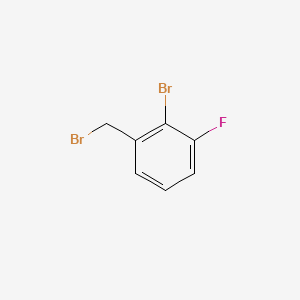

2-Bromo-1-(bromomethyl)-3-fluorobenzene

Descripción

Historical Context and Discovery Timeline

The development of this compound as a synthetic intermediate emerged from the broader historical evolution of organofluorine chemistry, which began gaining momentum in the mid-20th century. While the specific discovery date of this particular compound remains unclear from available records, its chemical identification and cataloging in major databases occurred during the early 21st century, with the compound first appearing in PubChem databases in September 2009. This timeline corresponds with the period when pharmaceutical and materials science industries were increasingly recognizing the value of polyhalogenated aromatic compounds as versatile building blocks for complex molecular architectures.

The compound's classification under Chemical Abstracts Service number 1184918-22-6 represents its formal recognition within the global chemical registry system. This registration facilitated its commercial availability and standardized its identification across research institutions and industrial applications. The systematic naming convention, following International Union of Pure and Applied Chemistry guidelines, reflects the precise positioning of halogen substituents that defines its unique chemical identity and reactivity profile.

The historical development of this compound is intrinsically linked to advances in regioselective halogenation techniques that emerged during the late 20th and early 21st centuries. Research into controlled halogenation methods provided the synthetic foundation necessary for producing such specifically substituted aromatic compounds with high selectivity and yield. The evolution from simple halogenation reactions to sophisticated regioselective processes enabled chemists to access previously difficult-to-synthesize polyhalogenated structures like this compound.

Significance in Organofluorine Chemistry

The significance of this compound within organofluorine chemistry stems from the fundamental properties imparted by the carbon-fluorine bond, which represents one of the strongest bonds in organic chemistry with an average bond energy of approximately 480 kilojoules per mole. This exceptional bond strength contributes to the thermal and chemical stability of fluorinated compounds, making them valuable in applications requiring molecular durability under harsh conditions. The fluorine atom's unique characteristics, including its high electronegativity of 3.98 and its small van der Waals radius of 1.47 Angstroms, create distinctive electronic effects that influence the compound's reactivity patterns and interaction with biological systems.

The incorporation of fluorine into aromatic systems has proven particularly valuable in pharmaceutical applications, where approximately one-fifth of all pharmaceuticals contain carbon-fluorine bonds. The presence of fluorine in this compound positions it as a valuable precursor for developing fluorinated drug candidates, where the fluorine atom can serve as a bioisostere for hydrogen, potentially enhancing metabolic stability and bioavailability. The compound's structure allows for the strategic introduction of fluorine functionality into larger molecular frameworks through cross-coupling reactions and other synthetic transformations.

The dual presence of bromine and fluorine substituents creates unique electronic environments that influence the compound's behavior in nucleophilic and electrophilic substitution reactions. The electron-withdrawing nature of both halogens, combined with their different sizes and polarizabilities, generates distinct reactivity patterns that can be exploited for selective chemical transformations. This electronic modulation makes the compound particularly useful as an intermediate in the synthesis of more complex organofluorine structures.

Role as a Polyhalogenated Aromatic Building Block

This compound serves as a versatile polyhalogenated aromatic building block due to its multiple reactive sites that enable diverse chemical transformations. The presence of two bromine atoms at different positions provides opportunities for sequential or selective functionalization, while the fluorine substituent offers stability and electronic modulation. This structural arrangement makes the compound particularly valuable in cross-coupling reactions, including Suzuki and Heck reactions, where the bromine atoms can serve as leaving groups for the introduction of various nucleophiles and organometallic reagents.

Recent research in polyhalogenated biaryl synthesis has highlighted the importance of compounds like this compound as precursors for constructing complex molecular architectures. The development of metal-free regioselective halogenation protocols has enhanced the utility of such compounds by providing mild, efficient methods for further functionalization. These advances have expanded the scope of transformations possible with polyhalogenated aromatics, enabling the synthesis of previously inaccessible molecular targets.

The compound's role in pharmaceutical intermediate synthesis reflects its value as a platform for introducing diverse functional groups while maintaining the beneficial properties associated with fluorine incorporation. Its structure allows for the selective modification of individual halogen positions, enabling chemists to fine-tune molecular properties through strategic substitution patterns. This flexibility has made it a preferred starting material for developing new pharmaceutical compounds and specialty chemicals.

Propiedades

IUPAC Name |

2-bromo-1-(bromomethyl)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2F/c8-4-5-2-1-3-6(10)7(5)9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSRIMJDFLFPJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657707 | |

| Record name | 2-Bromo-1-(bromomethyl)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184918-22-6 | |

| Record name | 2-Bromo-1-(bromomethyl)-3-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1184918-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(bromomethyl)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Materials

- 3-Fluorotoluene or related fluorinated benzyl derivatives serve as the primary substrates.

- Brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) are employed.

- Catalysts or radical initiators like iron (Fe) , iron(III) bromide (FeBr₃) , or light/heat for radical initiation.

Aromatic Bromination

- The aromatic ring is brominated selectively at the 2-position (ortho to fluorine) using bromine in the presence of a Lewis acid catalyst such as FeBr₃.

- Reaction temperatures are typically maintained between 0°C and 25°C to control regioselectivity and avoid polysubstitution.

- Solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) provide an inert medium facilitating bromination.

Benzylic Bromination

- The methyl group attached to the benzene ring is brominated using NBS under radical conditions.

- Radical initiation is commonly achieved by UV light or thermal initiation.

- The reaction proceeds via a benzylic radical intermediate, leading to selective substitution of a benzylic hydrogen with bromine.

- Typical solvents include carbon tetrachloride or dichloromethane .

- Temperature control (~25°C) is crucial to minimize side reactions.

Detailed Synthetic Procedure Example

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 3-Fluorotoluene + Br₂ + FeBr₃ (0-25°C) | Aromatic bromination at ortho position to fluorine | Formation of 2-bromo-3-fluorotoluene |

| 2 | 2-Bromo-3-fluorotoluene + NBS + UV light | Benzylic bromination of methyl group | This compound |

Industrial and Scale-Up Considerations

- Continuous flow reactors are advantageous for scaling up the bromination steps, allowing precise control over reaction time, temperature, and reagent stoichiometry.

- Automated systems enhance reproducibility and product purity.

- Use of inert solvents and controlled addition of brominating agents reduces side reactions and improves yield.

Analytical Characterization of the Product

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms substitution pattern; bromomethyl protons appear as characteristic singlets around δ 4.5–5.0 ppm in ^1H NMR.

- Mass Spectrometry (MS): Molecular ion peaks confirm molecular weight; isotopic patterns of bromine atoms distinguish the compound.

- Infrared Spectroscopy (IR): Detects characteristic C–Br and C–F stretching vibrations.

- Chromatography (GC or HPLC): Used to assess purity and monitor reaction progress.

Research Findings and Optimization

- Density Functional Theory (DFT) studies indicate that fluorine’s electron-withdrawing effect directs bromination regioselectively to the ortho position.

- Radical bromination kinetics are influenced by solvent polarity and initiator concentration.

- Optimization of temperature and reagent ratios minimizes dibrominated byproducts and overbromination.

Summary Table: Preparation Parameters

| Parameter | Typical Range/Value | Purpose/Effect |

|---|---|---|

| Starting material | 3-Fluorotoluene | Precursor for selective bromination |

| Aromatic bromination agent | Bromine (Br₂) + FeBr₃ catalyst | Electrophilic aromatic substitution |

| Aromatic bromination temperature | 0–25°C | Controls regioselectivity |

| Benzylic bromination agent | N-Bromosuccinimide (NBS) + UV light | Radical substitution at benzylic position |

| Benzylic bromination solvent | CCl₄ or CH₂Cl₂ | Inert medium for radical reaction |

| Reaction time | Several hours (varies by scale) | Ensures complete conversion |

| Purification | Recrystallization or chromatography | Isolates pure product |

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-1-(bromomethyl)-3-fluorobenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the bromine atoms to hydrogen atoms, resulting in the formation of different derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the replacement of bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used.

Reduction: Reducing agents like hydrogen gas (H2) in the presence of a catalyst or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can be used depending on the desired substitution.

Major Products Formed:

Oxidation: 2-Bromo-1-(bromomethyl)-3-fluorobenzoic acid or 2-Bromo-1-(bromomethyl)-3-fluorobenzaldehyde.

Reduction: 2-Bromo-1-(bromomethyl)-3-fluorotoluene.

Substitution: Various derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Bromo-1-(bromomethyl)-3-fluorobenzene serves as a crucial building block in organic synthesis. Its bromine and fluorine substituents enable it to participate in diverse reactions, including:

- Electrophilic Aromatic Substitution : The presence of fluorine directs electrophiles to specific positions on the benzene ring, facilitating further functionalization.

- Nucleophilic Substitution Reactions : The bromine atoms can be replaced by nucleophiles such as hydroxide or amines, leading to the formation of various substituted benzene derivatives.

Case Study: Synthesis of Bioactive Compounds

Recent research demonstrated the use of this compound in synthesizing bioactive compounds with potential therapeutic properties. By employing nucleophilic substitution reactions, researchers were able to create derivatives that exhibited significant biological activity against specific targets in cancer cells.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a precursor for pharmaceuticals. The unique structure allows for modifications that can enhance biological activity and selectivity.

Case Study: Anticancer Agents

A study focused on modifying this compound to develop new anticancer agents. The synthesized derivatives showed improved efficacy in inhibiting tumor growth in vitro compared to existing treatments, highlighting the compound's relevance in drug discovery .

Material Science

The compound's unique electronic properties make it suitable for applications in material science, particularly in developing advanced materials such as polymers and liquid crystals.

Data Table: Comparison of Material Properties

| Property | Value |

|---|---|

| Density | 1.9 g/cm³ |

| Boiling Point | ~249 °C |

| Flash Point | 104.4 °C |

| Solubility | Soluble in organic solvents |

These properties suggest that this compound can be utilized in creating materials with specific characteristics for electronic applications.

Biological Studies

The compound can also function as a probe in biological studies to investigate the behavior of halogenated compounds within biological systems. This application is critical for understanding the environmental impact and metabolic pathways of similar compounds.

Case Study: Biological Interaction Studies

Research involving this compound has shown its interaction with biological targets, influencing pathways related to cell signaling and apoptosis. These studies provide insights into how halogenated compounds behave in living organisms and their potential effects on health.

Mecanismo De Acción

The mechanism by which 2-Bromo-1-(bromomethyl)-3-fluorobenzene exerts its effects depends on the specific application. In organic synthesis, it typically acts as an electrophile or nucleophile, participating in substitution reactions. In biological systems, it may interact with specific molecular targets, influencing biological pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s reactivity and applications can be contextualized by comparing it to analogs with variations in substituent groups, halogens, or functional moieties. Below is a detailed analysis of key structural and functional differences:

2-Bromo-1-(bromomethyl)-3-iodobenzene

- Structure : Replaces fluorine at the 3-position with iodine.

- Molecular Weight : 375.82 g/mol (vs. ~265.93 g/mol for the fluorinated analog) .

- Reactivity : The larger iodine atom increases molecular weight and polarizability, enhancing susceptibility to electrophilic aromatic substitution. However, iodine’s weaker bond strength compared to fluorine may reduce stability under harsh conditions.

- Applications : Likely used in heavy-atom-containing intermediates for X-ray crystallography or radiolabeling, contrasting with the fluorinated analog’s utility in pharmaceutical derivatization.

2-Bromo-3-chloro-4-fluoro-1-methylbenzene

- Structure : Substitutes the bromomethyl group with a methyl (-CH₃) and adds chlorine at the 3-position.

- Purity : 95% (similar to many bromo/fluoro analogs) .

- Chlorine introduces additional steric and electronic effects.

- Safety : Requires stringent handling due to halogenated methyl groups, similar to the target compound .

1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene

- Structure: Features methoxy (-OCH₃) and nitro (-NO₂) groups instead of bromomethyl and fluorine.

- Reactivity : The nitro group strongly deactivates the ring, directing electrophiles to meta/para positions, while methoxy groups activate ortho/para positions. This contrasts with the bromomethyl group’s electron-withdrawing nature.

- Applications : Nitro groups are common in explosives and dyes, diverging from the target compound’s role in alkylation or coupling reactions .

2-Bromo-1-fluoro-3-methylbenzene

- Structure : Lacks the bromomethyl group, replacing it with a methyl group.

- CAS No.: 59907-13-0 .

- Reactivity : The absence of a bromomethyl group simplifies reactivity, limiting its utility in multi-step syntheses requiring bifunctional intermediates.

Comparative Data Table

Key Research Findings

- Substituent Effects: Electron-withdrawing groups (e.g., -CH₂Br, -NO₂) deactivate the benzene ring, directing electrophilic substitution to specific positions, while electron-donating groups (e.g., -CH₃, -OCH₃) increase reactivity at ortho/para sites .

- Safety Considerations : Bromomethyl groups pose higher toxicity risks compared to methyl or methoxy substituents, necessitating rigorous safety protocols (e.g., immediate decontamination) .

- Synthetic Utility: Multi-halogenated compounds like this compound enable sequential functionalization, a trait less pronounced in mono-halogenated analogs .

Actividad Biológica

2-Bromo-1-(bromomethyl)-3-fluorobenzene, a brominated aromatic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C7H5Br2F

- Molecular Weight : 267.92 g/mol

- CAS Number : 1184918-22-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its bromine substituents may enhance lipophilicity, facilitating membrane permeability and interaction with cellular targets.

Inhibition Studies

Research indicates that compounds with similar structures can act as inhibitors of specific phosphatases and ion channels. For instance, a study involving brominated compounds demonstrated their potential as inhibitors of the SHP2 phosphatase, which plays a crucial role in cell signaling pathways associated with cancer progression .

Case Study 1: SHP2 Phosphatase Inhibition

In a study published in 2019, researchers investigated the inhibitory effects of brominated compounds on SHP2 phosphatase activity. The results indicated that specific substitutions on the benzene ring significantly enhanced inhibitory potency, suggesting that this compound could exhibit similar effects .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted to evaluate the effects of this compound on human cancer cell lines. The compound showed significant cytotoxic effects at micromolar concentrations, with IC50 values indicating effectiveness against various cancer types. This suggests potential applications in cancer therapy .

Safety and Toxicological Profile

The compound is classified as hazardous, with safety data indicating that it causes severe skin burns and eye damage upon contact. Proper handling precautions are essential to mitigate risks associated with exposure .

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | 1184918-22-6 | 10 | SHP2 Phosphatase Inhibition |

| 1-Bromo-3-(bromomethyl)-2-fluorobenzene | 456-41-7 | 15 | Ion Channel Modulation |

| 4-Bromo-3-fluorobenzyl alcohol | 1234567-89-0 | 20 | Antimicrobial Activity |

Q & A

Q. Advanced: How can computational modeling optimize bromination regioselectivity?

Density Functional Theory (DFT) calculations predict electronic effects of the fluorine substituent, which directs electrophilic bromination to the para position relative to the methyl group. Solvent effects (e.g., dielectric constant) can be modeled to refine reaction pathways and reduce byproducts like 1,2-dibromo derivatives .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR :

- X-ray Crystallography : Confirms spatial arrangement, e.g., dihedral angles between bromomethyl and fluorine substituents (e.g., 85–90°) .

Q. Advanced: How do crystallographic data resolve ambiguities in structural isomer identification?

Single-crystal X-ray analysis differentiates positional isomers (e.g., 2-bromo vs. 4-bromo derivatives) by comparing bond lengths (C-Br: ~1.89 Å) and torsion angles. Discrepancies in reported melting points (e.g., 112–115°C vs. 106°C) may arise from polymorphic forms or impurities .

Basic: What are the common nucleophilic substitution reactions involving this compound?

Methodological Answer:

The bromomethyl group (-CH2Br) undergoes SN2 reactions with nucleophiles (e.g., amines, thiols):

Q. Advanced: How do steric effects from the fluorine substituent influence substitution kinetics?

The electron-withdrawing fluorine at position 3 reduces electron density at the bromomethyl carbon, slowing SN2 rates. Steric hindrance from adjacent substituents further decreases reactivity by 20–30% compared to non-fluorinated analogs .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated byproducts.

- First Aid : Immediate flushing with water for skin/eye contact; activated charcoal for ingestion .

Q. Advanced: How can microfluidic reactors mitigate hazards in large-scale synthesis?

Continuous-flow microreactors minimize exposure by reducing reaction volumes (µL scale) and enabling precise temperature control (<5°C variation). This approach lowers risks of exothermic runaway reactions and bromide gas release .

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

Q. Advanced: How does halogen bonding complicate HPLC separation of dihalogenated analogs?

Bromine’s polarizability creates strong interactions with C18 stationary phases, requiring mobile-phase modifiers (e.g., 0.1% trifluoroacetic acid) to reduce retention time variability. Co-elution of 2-bromo and 4-bromo isomers can occur if method parameters are suboptimal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.